[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
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Overview
Description
[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorophenyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate. Its unique structure could be leveraged to develop new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Sulfur Compounds: Compounds containing sulfur, which can exhibit similar reactivity patterns.
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and a propionate group.
Uniqueness
What sets [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid apart is its combination of a pyrimidine ring with both a chlorophenyl and a trifluoromethyl group. This unique structure imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications.
Properties
Molecular Formula |
C12H6ClF3N2O2 |
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Molecular Weight |
302.63 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3N2O2/c13-7-3-1-2-6(4-7)8-5-9(12(14,15)16)18-10(17-8)11(19)20/h1-5H,(H,19,20) |
InChI Key |
LSHQWFIXUFTSFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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